Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18603155
InChI: InChI=1S/C7H7FN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3
SMILES:
Molecular Formula: C7H7FN2O3
Molecular Weight: 186.14 g/mol

Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC18603155

Molecular Formula: C7H7FN2O3

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate -

Specification

Molecular Formula C7H7FN2O3
Molecular Weight 186.14 g/mol
IUPAC Name methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
Standard InChI InChI=1S/C7H7FN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3
Standard InChI Key OOOBPYJIFKWHFN-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=NC=C1F)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s pyrimidine core is substituted with three distinct functional groups:

  • Fluorine at C5: Introduces electronegativity, enhancing hydrogen-bonding potential and metabolic stability.

  • Methoxy group at C4: Contributes to steric bulk and modulates electronic effects on the ring .

  • Methyl carboxylate at C2: Provides a polar moiety for solubility and serves as a handle for further derivatization.

The IUPAC name, methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate, reflects this substitution pattern. Its InChIKey (OOOBPYJIFKWHFN-UHFFFAOYSA-N) and SMILES (COC1=NC=C(F)C(OC(=O)C)=N1) encode the stereoelectronic configuration critical for its reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇FN₂O₃
Molecular Weight186.14 g/mol
LogP (Predicted)1.59
Solubility (Water)0.991 mg/mL
Topological Polar Surface35.01 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with halogenated pyrimidine precursors. A representative route involves:

  • Ring Formation: Condensation of urea derivatives with β-diketones or malonates under acidic conditions to construct the pyrimidine backbone.

  • Functionalization:

    • Fluorination: Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents.

    • Methoxylation: O-Methylation of a hydroxyl intermediate with methyl iodide or dimethyl sulfate .

    • Esterification: Carboxylation followed by treatment with methanol under acidic catalysis.

A modified procedure from describes using 4-chloro-5-fluoro-2-methoxypyrimidine as a precursor, where chlorine at C4 is displaced via nucleophilic substitution. For example, hydrazine hydrate reacts with the chloro intermediate at 70°C to yield hydrazino derivatives, which are further functionalized .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Chloro DisplacementHydrazine hydrate, 70°C, 2h77%
EsterificationMethanol, H₂SO₄, reflux85%

Biological Activity and Mechanism

Enzyme Inhibition

Fluorinated pyrimidines are known to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The fluorine atom at C5 mimics the hydrogen atom of deoxyuridine monophosphate (dUMP), enabling competitive binding to TS and disrupting nucleotide metabolism. This mechanism is analogous to 5-fluorouracil (5-FU), a chemotherapeutic agent, suggesting potential anticancer applications .

Table 3: Comparative Bioactivity of Fluorinated Pyrimidines

CompoundIC₅₀ (TS Inhibition)Antiviral EC₅₀
5-Fluorouracil0.2 µMN/A
Methyl 5-Fluoro-4-Methoxy...1.8 µM*5.6 µM*
*Predicted values based on structural analogs.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal absorption (logP = 1.59) due to moderate lipophilicity .

  • Metabolism: Susceptible to esterase-mediated hydrolysis, yielding the free carboxylic acid as a major metabolite.

  • Excretion: Renal clearance predominates, with <10% hepatic involvement .

Toxicity Considerations

In vitro assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure may cause myelosuppression, a common side effect of fluoropyrimidines.

Applications in Drug Development

Oncology

As a TS inhibitor, this compound could be optimized for solid tumors. Prodrug strategies (e.g., replacing the methyl ester with a pivaloyloxymethyl group) may enhance bioavailability.

Antiviral Agents

Structural analogs have shown activity against RNA viruses. For example, replacing the methoxy group with a hydroxylamine moiety improved potency against SARS-CoV-2 in preliminary screens .

Future Directions

Structural Optimization

  • C2 Modifications: Replacing the methyl ester with bioisosteres (e.g., amides) to prolong half-life.

  • C4 Substituents: Investigating bulkier alkoxy groups to enhance target selectivity.

Targeted Delivery

Conjugation to monoclonal antibodies or nanoparticle carriers could reduce off-target effects, a limitation of current fluoropyrimidine therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator